1-(2-cyanoethyl)-1-methylurea
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Overview
Description
1-(2-Cyanoethyl)-1-methylurea is an organic compound characterized by the presence of a cyanoethyl group attached to a methylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Cyanoethyl)-1-methylurea can be synthesized through the reaction of 1-methylurea with acrylonitrile under controlled conditions. The reaction typically involves the addition of acrylonitrile to 1-methylurea in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic addition reaction. The reaction is carried out at a temperature range of 50-70°C for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents can also be explored to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Cyanoethyl)-1-methylurea undergoes various chemical reactions, including:
Oxidation: The cyanoethyl group can be oxidized to form corresponding carboxylic acids or amides.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids or amides.
Reduction: Primary amines.
Substitution: Various substituted urea derivatives.
Scientific Research Applications
1-(2-Cyanoethyl)-1-methylurea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 1-(2-cyanoethyl)-1-methylurea exerts its effects involves the interaction of its functional groups with molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the urea moiety can form hydrogen bonds with biological molecules. These interactions can influence enzyme activity, protein folding, and other biochemical processes.
Comparison with Similar Compounds
1-(2-Cyanoethyl)-3-methylurea: Similar structure but with a different substitution pattern.
1-(2-Cyanoethyl)-1-ethylurea: Contains an ethyl group instead of a methyl group.
1-(2-Cyanoethyl)-1-phenylurea: Contains a phenyl group, which significantly alters its chemical properties.
Uniqueness: 1-(2-Cyanoethyl)-1-methylurea is unique due to its specific combination of functional groups, which confer distinct reactivity and interaction profiles. Its cyanoethyl group provides a versatile site for further chemical modifications, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
686-56-6 |
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Molecular Formula |
C5H9N3O |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
1-(2-cyanoethyl)-1-methylurea |
InChI |
InChI=1S/C5H9N3O/c1-8(5(7)9)4-2-3-6/h2,4H2,1H3,(H2,7,9) |
InChI Key |
ALWVUKUHYRPCOB-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC#N)C(=O)N |
Purity |
95 |
Origin of Product |
United States |
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